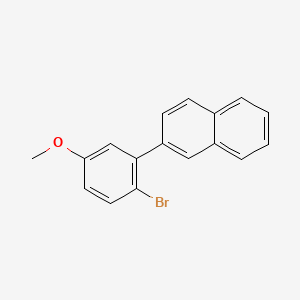

2-(2-Bromo-5-methoxyphenyl)naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Bromo-5-methoxyphenyl)naphthalene” is a chemical compound with the CAS Number: 1393793-79-7 . It has a molecular weight of 313.19 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for “this compound” is1S/C17H13BrO/c1-19-15-8-9-17 (18)16 (11-15)14-7-6-12-4-2-3-5-13 (12)10-14/h2-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 313.19 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

2-(2-Bromo-5-methoxyphenyl)naphthalene has been studied in the context of organic synthesis. For example, Boovanahalli et al. (2004) explored its use in the cleavage of ethers using ionic liquid halide nucleophilicity, offering a green chemical method for ether cleavage (Boovanahalli et al., 2004).

Role in Heterocyclic Synthesis

Research by Mezheritskii et al. (2006) involved reactions of naphthalene derivatives, including 2-bromo-5-methoxynaphthalen-1-ol, with various carbonyl compounds under acidic conditions. This study contributed to the understanding of heterocyclic synthesis (Mezheritskii et al., 2006).

Anticancer Research

Madadi et al. (2018) synthesized and evaluated 2-naphthaleno trans-stilbenes and cyanostilbenes as potential anticancer agents. Their research highlighted the significance of the naphthalene moiety in the synthesis of cytotoxic analogs (Madadi et al., 2018).

Antimitotic Effects

Maya et al. (2005) synthesized naphthalene analogues of combretastatins and studied their cytotoxic and antimitotic effects, demonstrating the importance of the naphthalene moiety in medicinal chemistry (Maya et al., 2005).

Anti-inflammatory Activity

Guruswamy and Jayarama (2020) explored the synthesis of 2-bromo-6-hydroxy-4-methoxyphenyl compounds, including those with naphthalene moieties, for their anti-inflammatory activities (Guruswamy & Jayarama, 2020).

Chiral Recognition Studies

Ghosn and Wolf (2011) investigated the use of 1,8-bisphenolnaphthalene for enantioselective recognition of amines, contributing to the field of stereochemistry (Ghosn & Wolf, 2011).

Synthesis of Derivatives

Xu and He (2010) and others have focused on the synthesis of various derivatives of bromo-substituted naphthalenes for different applications, including medicinal chemistry and materials science (Xu & He, 2010).

Interaction with Proteins

Studies such as those by Ghosh et al. (2016) have explored the interaction of naphthalene derivatives with proteins like Bovine Serum Albumin, contributing to our understanding of protein-ligand interactions (Ghosh, Rathi, & Arora, 2016).

Environmental Applications

Research by Meckenstock et al. (2000) investigated the anaerobic degradation of naphthalene, shedding light on environmental processes and bioremediation strategies (Meckenstock et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c1-19-15-8-9-17(18)16(11-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMODPBBEJMZHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2752124.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752130.png)

![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)